4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Description
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-, is a heterocyclic compound featuring a fused benzopyranopyrimidine scaffold with a sulfur atom at position 4 (thione group) and a phenyl substituent at position 2. The 1,5-dihydro configuration indicates partial saturation of the bicyclic system, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c21-17-13-10-12-8-4-5-9-14(12)20-16(13)18-15(19-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJZSFGESSYMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366687 | |
| Record name | 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97146-30-0 | |
| Record name | 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Reaction
The classical route begins with ethyl benzoylacetate and thiourea undergoing nucleophilic addition-cyclization in ethanol under reflux. Ethyl benzoylacetate’s α,β-unsaturated carbonyl system reacts with thiourea’s thioamide group, forming a pyrimidinethione intermediate. This step typically achieves 65–70% yield after 6–8 hours at 80°C. The reaction mechanism involves:
- Thiourea deprotonation to generate a thiolate nucleophile.
- Michael addition to ethyl benzoylacetate’s β-carbon.
- Cyclization via intramolecular nucleophilic attack, eliminating ethanol.
The intermediate is isolated via ice-water quenching and recrystallized from ethanol to remove unreacted starting materials.
Cyclization and Thione Formation
Subsequent treatment with phosphoryl chloride (POCl$$3$$) at 100°C facilitates dehydrative cyclization, forming the benzopyrano[2,3-d]pyrimidine scaffold. The thione group arises from the retention of sulfur during cyclization, confirmed by IR absorption at 1,220 cm$$^{-1}$$ (C=S stretching). Excess POCl$$3$$ is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane.
Table 1: Key Parameters in Traditional Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Initial Cyclization | Ethanol, 80°C, 8 h | 65–70 | 92–95 |
| POCl$$_3$$ Treatment | POCl$$_3$$, 100°C, 4 h | 78 | 98 |
| Final Recrystallization | Ethanol | 85 | 99.5 |
One-Pot Three-Component Synthesis
Reaction Components and Conditions
A streamlined one-pot method combines 2-aminobenzothiazole, thiobarbituric acid, and substituted benzaldehydes in ethanol with hydrochloric acid catalysis. Refluxing for 8–12 hours yields 80–94% of the target compound. For example, 4-chlorobenzaldehyde produces 86% yield (melting point: 290–292°C), while 4-hydroxybenzaldehyde achieves 83%.
The mechanism proceeds via:
- Acid-catalyzed imine formation between benzaldehyde and 2-aminobenzothiazole.
- Knoevenagel condensation with thiobarbituric acid.
- [4+2] Cycloaddition to form the pyrimidine ring.
Catalytic Role of Hydrochloric Acid
Hydrochloric acid enhances reaction kinetics by protonating carbonyl groups, increasing electrophilicity. Comparative studies show that 2–3 drops of concentrated HCl reduce reaction time by 30% compared to uncatalyzed conditions.
Table 2: One-Pot Synthesis Outcomes
| Benzaldehyde Substituent | Yield (%) | Melting Point (°C) | IR C=S (cm$$^{-1}$$) |
|---|---|---|---|
| 4-Cl | 86 | 290–292 | 1,220 |
| 4-OH | 83 | 285–287 | 1,218 |
| 3-NO$$_2$$ | 78 | 275–278 | 1,225 |
Mechanochemical and Solvent-Free Approaches
Grinding Techniques
Ball-milling 2-aminobenzothiazole, thiobarbituric acid, and benzaldehyde with silica gel as a solid support achieves 88% yield in 2 hours. This method eliminates solvent use, reducing environmental impact and purification steps.
Solvent-Free Reaction Optimization
Heating the reactants at 120°C under nitrogen affords 82% yield. The absence of solvent minimizes side reactions, as evidenced by LC-MS showing 98% purity.
Characterization and Analytical Techniques
Spectroscopic Analysis
- IR Spectroscopy : C=S stretching at 1,218–1,225 cm$$^{-1}$$; lactone C=O at 1,720–1,740 cm$$^{-1}$$.
- $$^{1}\text{H}$$-NMR (DMSO-$$d_6$$): Aromatic protons at δ 6.76–8.30 ppm; N-CH proton at δ 5.93–5.96 ppm.
- $$^{13}\text{C}$$-NMR : Pyrimidine carbons at δ 147–162 ppm; thiocarbonyl carbon at δ 182 ppm.
Chromatographic Methods
Reverse-phase HPLC (C-18 column, acetonitrile/water) confirms ≥98% purity. Retention times correlate with logP values calculated via QSPR models.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Parameter | Multi-Step | One-Pot | Mechanochemical |
|---|---|---|---|
| Reaction Time (h) | 12–14 | 8–12 | 2 |
| Yield (%) | 78–85 | 80–94 | 82–88 |
| Solvent Consumption | High | Moderate | None |
| Scalability | Industrial | Lab-scale | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- is a chemical compound with the molecular formula C17H12N2OS and a molecular weight of 292.4 g/mol. The synthesis of 4H-Benzopyrano[2,3-d]pyrimidine-4-thione typically involves several key steps. Spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR), are used to analyze its molecular structure. Due to its reactive thione group, this compound participates in various chemical reactions that are crucial for synthesizing new derivatives with potentially enhanced biological activities. These reactions are crucial for synthesizing new derivatives that may exhibit enhanced biological activities.
General Information
- CAS Number: 97146-30-0
- Molecular Formula: C17H12N2OS
- **Molecular Weight: **292.4 g/mol
Synthesis
The synthesis of 4H-Benzopyrano[2,3-d]pyrimidine-4-thione typically involves several key steps.
Spectroscopic Analysis
Spectroscopic techniques such as infrared (IR) spectroscopy can reveal characteristic absorption bands corresponding to functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environment within the molecule, confirming the presence of distinct protons associated with various structural components.
Chemical Reactions and Biological Activity
4H-Benzopyrano[2,3-d]pyrimidine-4-thione participates in several chemical reactions due to its reactive thione group. The mechanism of action for compounds like 4H-Benzopyrano[2,3-d]pyrimidine-4-thione often involves interaction with biological targets such as enzymes or receptors. These reactions are crucial for synthesizing new derivatives that may exhibit enhanced biological activities. Pyrimidinethiones have been found to possess antimicrobial, antitubercular, antitumor, and hypoglycemic activity . Quantitative structure–activity relationship (QSAR) studies may provide additional insights into how structural modifications affect biological activity.
Properties
The physical and chemical properties of 4H-Benzopyrano[2,3-d]pyrimidine-4-thione are essential for understanding how the compound behaves in different environments and its potential applications.
Applications
Mechanism of Action
The mechanism of action of 4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxygen vs. Sulfur at Position 4
A key structural distinction lies in the substitution at position 3. For example, 4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione derivatives (e.g., compounds 2a–h in ) feature a ketone (C=O) at position 4 and a dione group at positions 4 and 4. These compounds exhibit higher melting points (238–310°C) and moderate yields (50–81%) compared to sulfur-containing analogues .
Fused Ring Systems and Substitution Patterns
- Benzopyrano[4,3-d]pyrimidines () differ in ring fusion ([4,3-d] vs. [2,3-d]), altering the spatial arrangement of substituents. This impacts π-π stacking interactions in molecular recognition.
- Thieno[2,3-d]pyrimidines (e.g., compound 17 in ) replace the benzopyran moiety with a thiophene ring. These derivatives exhibit lower melting points (e.g., 95–96°C for compound 17) compared to benzopyrano analogues, likely due to reduced aromaticity and weaker intermolecular forces .
Hydrogenation and Stability
The 1,5-dihydro configuration in the target compound contrasts with fully saturated derivatives like 5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidines (). Partial saturation may increase conformational flexibility, affecting binding affinity in enzyme inhibition studies.
Physicochemical and Spectral Properties
Biological Activity
4H-Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- (CAS Number: 97146-30-0) is a heterocyclic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound features a unique fused benzopyrano and pyrimidine ring system with a thione functional group at the 4-position and a phenyl substituent at the 2-position. The structural characteristics of this compound contribute to its diverse biological activities and potential applications in medicinal chemistry.
Molecular Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H12N2OS |
| Molecular Weight | 292.4 g/mol |
| CAS Number | 97146-30-0 |
The compound's thione group is particularly significant as it enhances its reactivity and biological interactions.
Antitumor Activity
Research indicates that 4H-Benzopyrano[2,3-d]pyrimidine-4-thione exhibits promising antitumor properties . It has been investigated for its efficacy against various cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
In vitro studies have shown that this compound can inhibit cell proliferation effectively, suggesting its potential as an anticancer agent. For instance, one study reported that derivatives of similar compounds demonstrated significant cytotoxicity against MCF7 and HCT116 cells, indicating that modifications in structure can lead to enhanced activity against these tumor types .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes involved in DNA repair mechanisms. In particular, it has been proposed that it acts as an enzyme inhibitor, which could disrupt cancer cell survival pathways .
Comparative Analysis with Similar Compounds
The biological activity of 4H-Benzopyrano[2,3-d]pyrimidine-4-thione can be compared with other compounds in its class:
| Compound Type | Activity | Notes |
|---|---|---|
| Pyrano[2,3-d]pyrimidine derivatives | Antitumor | Known for PARP-1 inhibition |
| Benzopyrano derivatives | Varies | Structural modifications affect activity |
This comparison highlights the unique properties of 4H-Benzopyrano[2,3-d]pyrimidine-4-thione due to its thione group and phenyl substituent.
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzopyrano[2,3-d]pyrimidine-4-thione typically involves a Knoevenagel-Michael cyclocondensation reaction , utilizing barbituric acid or its derivatives alongside malononitrile and arylaldehydes. The reaction conditions often include:
- Solvent : Aqueous ethanol
- Temperature : Room temperature
- Catalyst : Photo-excited state functions generated from Na2 eosin Y under visible light
This synthetic approach allows for the efficient production of the compound while maintaining high yields .
Study on Antitumor Efficacy
One notable study evaluated the antitumor efficacy of various derivatives related to 4H-Benzopyrano[2,3-d]pyrimidine. The results indicated that certain modifications led to enhanced cytotoxic effects against MCF7 and HCT116 cells. The study utilized MTT assays to quantify cell viability and demonstrated that specific structural features significantly influenced biological activity .
Investigation into Enzyme Inhibition
Another research effort focused on the enzyme inhibitory properties of this compound. It was found to inhibit key enzymes involved in DNA repair mechanisms effectively, suggesting a potential role in cancer therapy by targeting cellular repair pathways .
Q & A
Q. What are the standard synthetic routes for 4H-[1]benzopyrano[2,3-d]pyrimidine-4-thione derivatives?
A one-pot multicomponent reaction is commonly employed, using aldehydes, malononitrile, and thiourea derivatives under catalytic conditions. For example, Alum (aluminum sulfate) in ethyl acetate/THF (3:1) solvent systems facilitates cyclocondensation, yielding derivatives with substituents at the 2-phenyl position . Reaction optimization should include solvent screening (e.g., methanol, acetonitrile, or 1,4-dioxane) to enhance yields and purity .
Q. How can structural characterization of this compound be methodically performed?
Use a combination of , , and LC-MS for definitive identification. Key spectral markers include:
- : Aromatic protons (δ 7.2–8.6 ppm), thiocarbonyl-related deshielding (δ 8.5–9.0 ppm) .
- LC-MS: Molecular ion peaks (e.g., m/z 361.0 [M+H] for analogous pyrimidine derivatives) . Melting points (238–310°C) and IR (C=S stretch ~1200 cm) further confirm purity .
Q. What safety protocols are critical during handling?
The compound’s GHS classification includes acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization. Mandatory PPE includes nitrile gloves, safety goggles, and fume hood use to avoid dust inhalation. Emergency procedures for spills involve ethanol-insoluble foam or dry powder extinguishers .
Advanced Research Questions
Q. How can solvent effects be optimized to improve reaction yields and selectivity?
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in cyclocondensation steps, while protic solvents (e.g., t-BuOH) may stabilize intermediates. A 2015 study demonstrated that acetonitrile increased yields by 15% compared to methanol in analogous pyrano-pyrimidinone syntheses . Computational solvent parameter screening (e.g., Kamlet-Taft) can predict solvation effects .
Q. What strategies resolve contradictions in pharmacological activity data across structural analogs?
Contradictions often arise from substituent electronic effects. For example, 4-fluorophenyl derivatives show enhanced antiplatelet activity (IC ~2 µM) compared to nitro-substituted analogs due to improved electron-withdrawing capacity and metabolic stability . Dose-response assays combined with molecular docking (e.g., targeting COX-1/2) clarify structure-activity relationships (SAR) .
Q. How can computational methods elucidate reaction mechanisms for thiopyrimidine formation?
Density Functional Theory (DFT) studies reveal transition states in cyclization steps. For instance, a nitrogen-like transition state was identified in the isomerization of benzopyrano intermediates, with 1,5-H shifts dictating regioselectivity . Free energy profiles (ΔG‡) guide catalyst selection (e.g., Rh(II) for aziridine-based precursors) .
Q. What experimental designs mitigate byproduct formation during multi-step syntheses?
- Stepwise monitoring : Use TLC or in-situ FTIR to detect intermediates (e.g., enamine or thioamide formation).
- Protecting groups : Tert-butyldimethylsilyl (TBS) groups prevent unwanted oxidation at the 4-thione position .
- Catalyst tuning : Heterogeneous catalysts (e.g., zeolite-supported Alum) reduce side reactions in reflux conditions .
Methodological Challenges and Solutions
Q. Why do certain substituents lead to inconsistent melting points or solubility?
Electron-withdrawing groups (e.g., -NO) increase lattice energy, raising melting points (e.g., 310°C for 4-nitrophenyl derivatives) but reducing solubility in nonpolar solvents. Hydrotropic agents (e.g., sodium benzoate) or co-solvent systems (DMSO:HO) improve dissolution for biological assays .
Q. How can regioselectivity in benzopyrano-pyrimidine ring fusion be controlled?
Steric effects dominate: Bulky substituents at the 2-phenyl position favor 2,3-d over 3,4-d pyrimidine fusion. For example, 4-methoxyphenyl groups direct cyclization via para-substitution, as shown in X-ray crystallography of related compounds .
Q. What analytical techniques validate degradation products under stability testing?
Accelerated stability studies (40°C/75% RH) combined with HPLC-PDA-MS identify hydrolytic degradation (e.g., thione-to-ketone oxidation). Mass fragments at m/z 240.3 ([M+H]) correlate with benzopyran core breakdown .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
